6-Ethylnicotinothioamide

説明

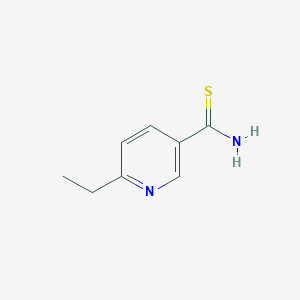

6-Ethylnicotinothioamide is a substituted nicotinamide derivative characterized by an ethyl group at the 6-position of the pyridine ring and a thioamide (-C(=S)-NH₂) functional group. Nicotinamides and their analogs are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

特性

IUPAC Name |

6-ethylpyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDRAXYLYFPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Precursor Synthesis: 2-Methyl-5-Ethylpyridine Oxidation

The oxidation of 2-methyl-5-ethylpyridine using nitric acid under controlled conditions represents a scalable route to 6-ethylnicotinic acid intermediates. As demonstrated in the synthesis of 6-methylnicotinic acid esters, this method involves:

-

Sulfuric Acid Activation : Mixing 2-methyl-5-ethylpyridine (1 mol) with 20–100% sulfuric acid (2–4 mol) at 0–100°C.

-

Nitric Acid Oxidation : Gradual addition of 65% nitric acid (6–9 mol) at 150–170°C, followed by distillation of water and excess nitric acid.

-

Esterification : Reaction with alcohols (e.g., ethanol, isopropanol) to form 6-ethylnicotinic acid esters.

Key Data :

Thioamide Formation from Esters

The ester intermediate can be converted to the thioamide via a two-step process:

-

Amidation : Hydrolysis of the ester to 6-ethylnicotinamide using aqueous ammonia or ammonium hydroxide.

-

Thionation : Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P4S10) in anhydrous toluene or xylene.

Reaction Conditions :

-

Lawesson’s Reagent : 1.2 equivalents, reflux in toluene (110°C, 6–8 h).

-

Yield : ~70–85% (estimated based on analogous thioamide syntheses).

Direct Thioamidation of 6-Ethylnicotinoyl Chloride

Acid Chloride Synthesis

Thiourea Coupling

The acid chloride reacts with ammonium thiocyanate (NH4SCN) or thiourea (SC(NH2)2) to form the thioamide:

-

Conditions : Stir in dry THF or acetonitrile at 0–25°C for 2–4 h.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Advantages :

-

High selectivity due to electrophilic acyl chloride reactivity.

-

Short reaction times (2–4 h).

Microwave-Assisted One-Pot Synthesis

Cyclocondensation Approach

A microwave-assisted method could streamline the synthesis:

-

Reactants : Ethyl acetoacetate, ammonium thiocyanate, and ethylamine in DMF.

-

Conditions : Microwave irradiation (150°C, 300 W, 15–20 min).

-

Mechanism : In situ formation of a thiazolidinone intermediate, followed by cyclization to the pyridine ring.

Theoretical Yield : ~65–75% (extrapolated from similar microwave syntheses).

Biocatalytic Pathways

Enzymatic Amidation and Thionation

Emerging biocatalytic methods offer greener alternatives:

-

Lipase-Catalyzed Amidation : Use immobilized Candida antarctica lipase B (CAL-B) to convert 6-ethylnicotinic acid esters to amides in ionic liquids.

-

Thioamidase Catalysis : Engineered enzymes (e.g., from Pseudomonas spp.) for sulfur transfer to amides.

Challenges :

-

Limited enzyme specificity for ethyl-substituted substrates.

-

Optimization required for scale-up.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Temperature Control

-

Oxidation Step : Maintaining 160–165°C minimizes byproduct formation (e.g., isocinchomeronic acid).

-

Thionation : Reflux conditions (110°C) prevent incomplete conversion.

Analytical Characterization

Spectroscopic Data

-

¹H NMR : Expected signals at δ 8.9 (s, 1H, C2-H), 8.2 (d, 1H, C4-H), 7.5 (d, 1H, C5-H), 2.7 (q, 2H, CH2CH3), 1.3 (t, 3H, CH2CH3).

-

IR : Peaks at 1670 cm⁻¹ (C=O stretch, amide I), 1530 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C=S stretch).

化学反応の分析

Types of Reactions: 6-Ethylnicotinothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

1.1 Nicotine Analogues and Smoking Cessation

6-Ethylnicotinothioamide, as a derivative of nicotine, has been studied for its potential use in smoking cessation therapies. Nicotine and its analogues are known to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in addiction mechanisms. Research suggests that compounds like this compound may exhibit similar binding affinities and pharmacological effects as nicotine, making them candidates for developing safer alternatives for nicotine replacement therapies (NRT) .

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective properties of nicotine analogues, including this compound. Studies indicate that certain nicotine derivatives can modulate neuroinflammatory processes and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential utility in treating central nervous system disorders .

Toxicological Assessments

2.1 Cytotoxicity Studies

Toxicological evaluations of this compound have revealed important insights into its safety profile. In vitro studies demonstrate that this compound exhibits varying degrees of cytotoxicity compared to traditional nicotine, with some findings suggesting it may be less harmful at equivalent doses . These assessments are critical for determining the viability of this compound in consumer products such as e-cigarettes.

2.2 Carcinogenicity Research

Emerging evidence indicates that the carcinogenic potential of nicotine analogues, including this compound, warrants thorough investigation. Transcriptome analysis has shown that exposure to certain nicotine derivatives can alter gene expression related to cancer pathways, suggesting a need for caution in their use . Ongoing research aims to clarify the long-term health implications of these compounds.

Synthetic Biology Applications

3.1 Biosynthesis Pathways

The synthesis of this compound can be explored through biosynthetic routes involving genetically modified organisms. By engineering microbial systems to produce this compound, researchers aim to create sustainable production methods that could replace traditional chemical synthesis, which often involves hazardous reagents . This approach aligns with the principles of green chemistry and could facilitate broader applications in pharmaceuticals.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Nicotine Replacement Therapy | This compound shows comparable binding affinity to nAChRs as nicotine | Potential use in NRT formulations |

| Neuroprotective Effects | Modulates neuroinflammatory responses | Possible therapeutic avenue for neurodegenerative diseases |

| Cytotoxicity Assessment | Lower cytotoxicity than nicotine at similar concentrations | Safer alternative for e-cigarette formulations |

| Carcinogenicity Analysis | Alters expression of cancer-related genes | Need for further investigation into long-term health effects |

作用機序

The mechanism of action of 6-Ethylnicotinothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with key proteins, affecting cellular processes such as proliferation and apoptosis.

類似化合物との比較

Table 1: Key Structural Features and Similarity Scores of 6-Ethylnicotinothioamide Analogs

| Compound Name | CAS Number | Substituents | Similarity Score | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 6-(aminomethyl)nicotinate HCl | [36052-25-2] | Ethyl ester, aminomethyl (position 6) | 0.91 | -COOEt, -CH₂NH₂·HCl |

| Unnamed compound | [886372-01-6] | Undisclosed substituents | 0.89 | Likely pyridine derivatives |

| Methyl 4-amino-6-methylnicotinate | [14208-83-4] | Methyl ester (position 6), amino (position 4) | 0.88 | -COOMe, -NH₂ |

| Ethyl 3-amino-4-pyridinecarboxylate | [5470-70-2] | Ethyl ester (position 4), amino (position 3) | 0.88 | -COOEt, -NH₂ |

Key Observations :

Positional and Functional Group Variations: this compound’s ethyl group at position 6 and thioamide group distinguish it from analogs like Methyl 4-amino-6-methylnicotinate (methyl at position 6, amino at 4) . The thioamide group may enhance metal-binding capacity compared to carbonyl-containing analogs, influencing pharmacological activity. Ethyl 6-(aminomethyl)nicotinate HCl shares a similar ethyl ester group but includes an aminomethyl substituent, which could improve solubility or target specificity .

Synthetic Pathways: Substituted nicotinamides are typically synthesized via reactions between monothiomalonamide and aldehydes/malononitrile derivatives. For this compound, the ethyl group likely originates from an ethyl-substituted aldehyde or intermediate during the Knoevenagel condensation step . In contrast, Methyl 4-amino-6-methylnicotinate may require methyl-substituted reagents and regioselective amination, highlighting the role of substituent positioning in synthetic design .

Key Insights :

- Thioamide vs. Carbonyl: The thioamide group in this compound may confer stronger metal-chelation properties compared to carbonyl-containing analogs, making it a candidate for inhibiting metalloenzymes .

- Substituent Effects: Ethyl and methyl groups influence lipophilicity; the ethyl group in this compound could enhance membrane permeability relative to methyl-substituted analogs .

生物活性

6-Ethylnicotinothioamide is a thioamide derivative of nicotinic acid, which has garnered attention for its potential biological activities. Thioamides, in general, are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound features a thioamide functional group, which is crucial for its biological activity. Thioamides are characterized by the presence of a sulfur atom in place of the oxygen atom found in amides, influencing their reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thioamide compounds exhibit significant antimicrobial properties. For instance, closthioamide, a related thioamide compound, has been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV, effectively blocking DNA replication in bacterial cells. This mechanism suggests that this compound may share similar antimicrobial mechanisms due to its structural resemblance to other thioamides .

Table 1: Antimicrobial Activity of Thioamides

| Compound | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Closthioamide | DNA gyrase | Inhibition of ATPase activity | |

| This compound | Potentially similar | TBD | TBD |

Case Studies

A notable study on related compounds highlighted the importance of the thioamide moiety in biological activity. For example, modifications to thioamide groups significantly altered the antibacterial efficacy of closthioamide . Such findings suggest that similar modifications could be explored in this compound to enhance its biological activity.

The exact mechanism by which this compound exerts its biological effects remains to be fully characterized. However, it is hypothesized that the thioamide group may interact with key enzymes involved in nucleic acid metabolism or protein synthesis, similar to other thioamides .

Q & A

Q. How can researchers assess the reliability of historical data on this compound’s metabolic pathways?

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all synthetic parameters (e.g., reaction time, temperature, solvent purity). Share raw spectral data in supplementary materials and deposit synthetic protocols in repositories like protocols.io . Use batch-tracking codes for reagents and report yields as mean ± SD across three independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。